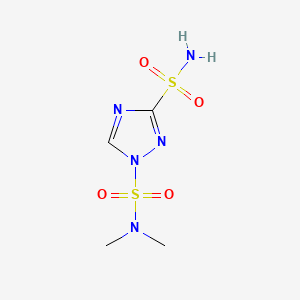
2-Chloro-6-(2-fluoropropan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-fluoropropan-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinated alkylating agent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-6-(2-fluoropropan-2-yl)pyridine
Uniqueness
2-Chloro-6-(2-fluoropropan-2-yl)pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H9ClFN |
|---|---|
Molekulargewicht |
173.61 g/mol |
IUPAC-Name |
2-chloro-6-(2-fluoropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 |
InChI-Schlüssel |
WKAACAMMTBEPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)

![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)



